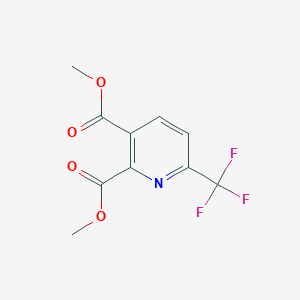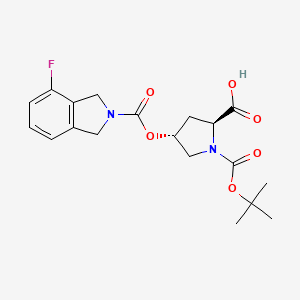
3-Fluor-5-(Pentafluorsulfur)phenol
Übersicht
Beschreibung
3-Fluoro-5-(pentafluorosulfur)phenol: is a synthetic compound characterized by the presence of a phenol group (a benzene ring with an attached hydroxyl group) substituted with fluorine and a pentafluorosulfur group.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(pentafluorosulfur)phenol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Material Science: The unique electronic properties imparted by the fluorine and sulfur atoms make it valuable in the development of advanced materials.
Medicinal Chemistry: Fluorinated aromatic compounds are often explored for their potential therapeutic applications due to their stability and bioactivity.
Wirkmechanismus
Target of Action
The primary targets of 3-Fluoro-5-(pentafluorosulfur)phenol are currently unknown . This compound is a synthetic molecule containing a phenol group (a benzene ring with an attached hydroxyl group) with fluorine and a pentafluorosulfur substituent.
Mode of Action
The presence of fluorine atoms can alter the electronic properties of the molecule compared to a non-fluorinated analog. Additionally, the hydroxyl group (-OH) attached to the aromatic ring can participate in hydrogen bonding with other molecules, influencing the compound’s interactions with its surroundings.
Biochemische Analyse
Biochemical Properties
3-Fluoro-5-(pentafluorosulfur)phenol plays a significant role in biochemical reactions due to its unique structure. The presence of fluorine atoms can alter the electronic properties of the molecule, influencing its interactions with enzymes, proteins, and other biomolecules. The hydroxyl group attached to the aromatic ring can participate in hydrogen bonding, affecting the compound’s interactions with its surroundings.
Cellular Effects
The effects of 3-Fluoro-5-(pentafluorosulfur)phenol on various types of cells and cellular processes are not extensively studied. Fluorinated aromatic compounds are generally known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms can impact the compound’s ability to penetrate cell membranes and interact with intracellular targets
Molecular Mechanism
The molecular mechanism of 3-Fluoro-5-(pentafluorosulfur)phenol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The sulfur atom bonded to the aromatic ring via a single bond (sulfanyl group) and the attached fluorine atoms create a pentafluorosulfur group, which can alter the electronic properties of the molecule and influence its interactions with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s molecular interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-5-(pentafluorosulfur)phenol in laboratory settings are crucial for understanding its long-term effects on cellular function. Limited information is available on the temporal effects of this compound, but similar fluorinated aromatic compounds are known to exhibit stability under ambient conditions
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(pentafluorosulfur)phenol at different dosages in animal models are not well-documented. It is essential to study the threshold effects and potential toxic or adverse effects at high doses to understand the compound’s safety profile. Similar fluorinated compounds have shown varying effects depending on the dosage, and it is likely that 3-Fluoro-5-(pentafluorosulfur)phenol would exhibit similar behavior .
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-5-(pentafluorosulfur)phenol are not well-characterized. Fluorinated aromatic compounds are generally metabolized through pathways involving enzymes such as cytochrome P450 These enzymes can catalyze the oxidation of the compound, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(pentafluorosulfur)phenol within cells and tissues are influenced by its chemical structure. The presence of fluorine atoms can affect the compound’s ability to penetrate cell membranes and interact with transporters or binding proteins
Subcellular Localization
Similar compounds are known to localize to specific cellular compartments or organelles based on their chemical properties The presence of targeting signals or post-translational modifications may direct 3-Fluoro-5-(pentafluorosulfur)phenol to specific subcellular locations, influencing its activity and function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the direct fluorination of nitro-substituted diaryl disulfides, followed by nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar fluorinated aromatic compounds with sulfur linkages are typically synthesized through methods such as direct fluorination and Umemoto’s synthesis, which involves the conversion of aromatic thiols or diaryl disulfides to arylsulfur chlorotetrafluorides, followed by fluorination to obtain arylsulfur pentafluorides .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)phenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the fluorine atom with nucleophiles such as oxygen, sulfur, and nitrogen.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like hydroxide ions, thiolates, and amines.
Major Products:
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: This compound is similar in structure but contains a nitro group instead of a hydroxyl group.
4-Nitro-1-(pentafluorosulfanyl)benzene: Another related compound with a nitro group and a different substitution pattern on the benzene ring.
Uniqueness: 3-Fluoro-5-(pentafluorosulfur)phenol is unique due to the combination of a hydroxyl group and a pentafluorosulfur group on the aromatic ring. This specific substitution pattern imparts distinct electronic properties and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIIYIPHWVVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)




![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)


![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)
